Bienvenue dans la boutique en ligne BenchChem!

Tyrphostin AG1433

Angiogenesis Cancer Kinase Selectivity

Tyrphostin AG1433 (SU1433) is the definitive tool compound for experiments requiring simultaneous blockade of both PDGFRβ (IC50 5.0 μM) and VEGFR-2 (IC50 9.3 μM) signaling. Its balanced dual-inhibition profile uniquely disrupts pericyte recruitment (PDGF arm) and endothelial proliferation (VEGF arm), making it superior to single-pathway inhibitors for angiogenesis models, 3D co-cultures, and glioblastoma target validation. Validated in CAM assays as a functional benchmark. Do not substitute with single-target analogs like AG 1296.

Molecular Formula C16H14N2O2
Molecular Weight 266.29 g/mol
CAS No. 168836-03-1
Cat. No. B1665623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTyrphostin AG1433
CAS168836-03-1
SynonymsAG1433;  AG-1433;  AG 1433;  Tyrphostin AG-1433;  Tyrphostin AG 1433;  Tyrphostin AG1433; 
Molecular FormulaC16H14N2O2
Molecular Weight266.29 g/mol
Structural Identifiers
SMILESCC1=CC2=NC=C(N=C2C=C1C)C3=CC(=C(C=C3)O)O
InChIInChI=1S/C16H14N2O2/c1-9-5-12-13(6-10(9)2)18-14(8-17-12)11-3-4-15(19)16(20)7-11/h3-8,19-20H,1-2H3
InChIKeySMKFYHOKXJUJOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Tyrphostin AG1433 (CAS 168836-03-1) for Procurement: A Tyrosine Kinase Inhibitor with Dual PDGFRβ/VEGFR-2 Selectivity


Tyrphostin AG1433 (also known as SU1433) is a synthetic small molecule belonging to the tyrphostin class of protein tyrosine kinase inhibitors (TKIs) . It is characterized as a selective, dual inhibitor of the platelet-derived growth factor receptor beta (PDGFRβ) and the vascular endothelial growth factor receptor 2 (VEGFR-2/KDR/Flk-1), two receptor tyrosine kinases critically involved in angiogenesis and tumor vascularization . The compound is often used in its free base form (CAS 168835-90-3) or as a hydrochloride salt (CAS 168836-03-1) .

Why Tyrphostin AG1433 Cannot Be Substituted with Generic PDGFR/VEGFR Inhibitors in Angiogenesis Research


The PDGFR/VEGFR kinase inhibitor class is broad, containing compounds with varying selectivity profiles, potency, and downstream functional effects. Tyrphostin AG1433's utility is defined by its specific, balanced inhibition of both PDGFRβ and VEGFR-2, a profile that is not shared by many of its analogs . For example, while compounds like Tyrphostin AG 1296 are potent PDGFR inhibitors (IC50 ~0.3-0.5 μM), they lack activity against VEGFR-2 and EGFR . Conversely, other dual inhibitors may exhibit different potency ratios or off-target profiles, leading to divergent biological outcomes in angiogenesis models . Therefore, substituting AG1433 with a compound that only targets one of these pathways, or that has a significantly different IC50 ratio, will fundamentally alter the experimental design and is likely to produce non-comparable results.

Tyrphostin AG1433 Quantitative Differentiation Guide: Potency, Selectivity, and Functional Data vs. Comparators


Dual PDGFRβ/VEGFR-2 Inhibition Profile Versus Single-Target PDGFR Inhibitors

Tyrphostin AG1433 is defined by its selective dual inhibition of PDGFRβ and VEGFR-2. This contrasts with Tyrphostin AG 1296, a potent PDGFR inhibitor (IC50 0.3-0.5 μM) that demonstrates no inhibitory activity against VEGFR-2 or EGFR . The functional implication is that AG1433 targets both the pericyte and endothelial cell compartments of the vasculature, whereas AG 1296 only affects the former.

Angiogenesis Cancer Kinase Selectivity

Balanced Dual Inhibition Contrasts with Dominant VEGFR-2 Inhibitors

AG1433 exhibits a balanced dual inhibitory profile (PDGFRβ IC50 = 5.0 μM; VEGFR-2 IC50 = 9.3 μM). This profile differs from potent, selective VEGFR-2 inhibitors like Ki8751. While Ki8751 is a highly potent VEGFR-2 inhibitor (IC50 = 0.9 nM), its PDGFRα activity is negligible (IC50 = 67 nM for PDGFRα, implying high selectivity over PDGFRβ) . AG1433 provides a more balanced inhibition of the two pathways.

Angiogenesis Kinase Inhibitor Selectivity

Functional Angiogenesis Inhibition in an Ex Ovo CAM Assay

The functional anti-angiogenic activity of Tyrphostin AG1433 has been validated in an ex ovo chorioallantoic membrane (CAM) assay, a standard model for neovascularization . In this system, application of AG1433 prevented the formation of new blood vessels . This functional evidence distinguishes it from compounds with similar in vitro IC50 profiles that may lack in vivo or ex vivo efficacy due to poor stability, solubility, or off-target effects.

Angiogenesis In Vivo Assay CAM Assay

Moderate Cytotoxicity in Glioblastoma Cells Suggests Specific Anti-Proliferative Activity

In glioblastoma GB8B cells, treatment with Tyrphostin AG1433 for 72 hours induces moderate, concentration-dependent cytotoxicity across a range of 0.1-100 μM . This cellular activity is moderate, suggesting that the compound's primary effect may be cytostatic (via inhibiting angiogenic signaling) rather than broadly cytotoxic. This profile is advantageous for studies aiming to isolate the effects of PDGFRβ/VEGFR-2 inhibition on cell signaling and migration without causing rapid, non-specific cell death.

Glioblastoma Cytotoxicity Cell Viability

Optimal Procurement and Research Applications for Tyrphostin AG1433


Dissecting the Interplay Between PDGFR and VEGFR Signaling in Angiogenesis

AG1433 is the appropriate choice for experiments designed to simultaneously disrupt both the PDGF (pericyte recruitment/maturation) and VEGF (endothelial cell proliferation/migration) arms of angiogenesis. Its balanced dual inhibition profile makes it superior to single-pathway inhibitors for studying the synergistic effects of these two signaling cascades on vascular development and tumor vascularization .

Validating Angiogenesis Models with a Reference Dual Inhibitor

Researchers can use AG1433 as a standard 'tool compound' to validate new angiogenesis models (e.g., 3D co-cultures, organoids) that incorporate both endothelial and mural cells. Its well-documented activity in the CAM assay provides a known functional benchmark against which the activity of novel compounds or genetic modifications can be compared.

Investigating PDGFRβ/VEGFR-2 Dependent Pathways in Glioblastoma

In glioblastoma research, where both PDGFR and VEGFR pathways are implicated in tumor progression and angiogenesis, AG1433 serves as a specific probe to elucidate their combined contribution to cell survival and proliferation, as evidenced by its moderate cytotoxicity in GB8B cells . This is useful for target validation studies in this cancer type.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tyrphostin AG1433

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.